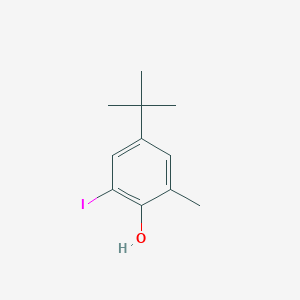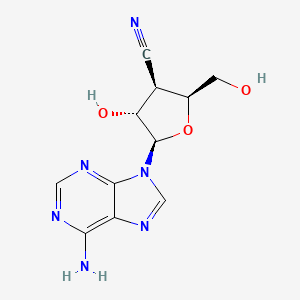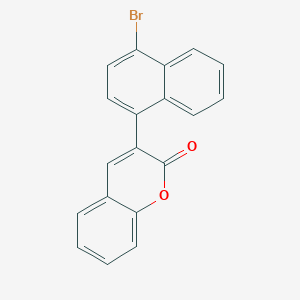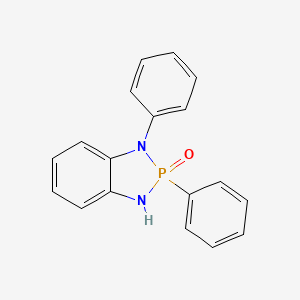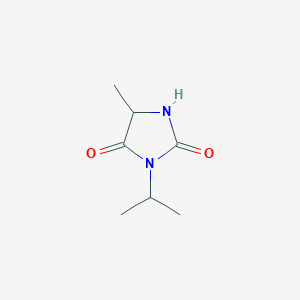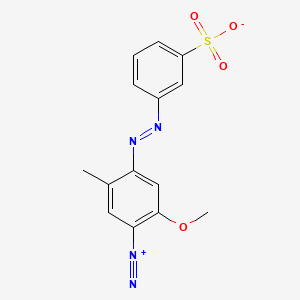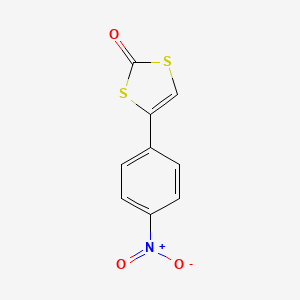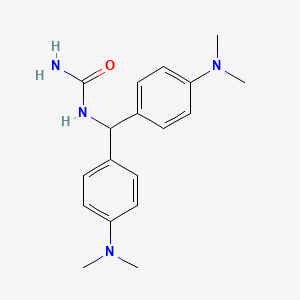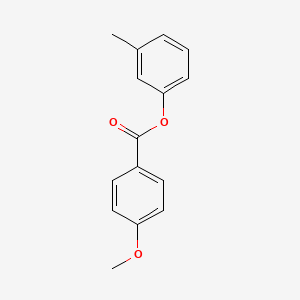
Ethane;(2-fluorophenyl)-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane;(2-fluorophenyl)-phenylmethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom attached to the phenyl ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane;(2-fluorophenyl)-phenylmethanone typically involves the reaction of 2-fluorophenylacetate with cyclopropane carbonyl chloride . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of specific reagents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods often utilize advanced technologies and equipment to ensure the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethane;(2-fluorophenyl)-phenylmethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or hydrocarbons.
Scientific Research Applications
Ethane;(2-fluorophenyl)-phenylmethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethane;(2-fluorophenyl)-phenylmethanone involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the phenyl ring influences its reactivity and binding affinity to various biological molecules. This interaction can lead to changes in the activity of enzymes, receptors, and other proteins, thereby exerting its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethane;(2-fluorophenyl)-phenylmethanone include:
2-Fluorophenylacetic acid: This compound shares the fluorophenyl group and is used in similar chemical reactions.
Fluorinated Thiophenes: These compounds contain fluorine atoms and exhibit similar reactivity and applications.
Uniqueness
This compound is unique due to its specific structural features, such as the combination of the ethane backbone with the fluorophenyl and phenylmethanone groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C15H15FO |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
ethane;(2-fluorophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H9FO.C2H6/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10;1-2/h1-9H;1-2H3 |
InChI Key |
ICWLHWPOGGQFAP-UHFFFAOYSA-N |
Canonical SMILES |
CC.C1=CC=C(C=C1)C(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





